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Compound of Interest

Compound Name: 3-Methylbenzyl bromide

Cat. No.: B049150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-methylbenzyl bromide, a key intermediate in various synthetic applications. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, supplemented with detailed experimental protocols and structural visualizations to

facilitate its identification and utilization in research and development.

Molecular Structure and Properties
3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is an organic halide with the

chemical formula C₈H₉Br. Its structure consists of a benzene ring substituted with a methyl

group and a bromomethyl group at positions 3 and 1, respectively.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-methylbenzyl bromide,

providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for 3-methylbenzyl bromide are presented below.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylbenzyl Bromide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.28 - 7.10 m 4H Ar-H

4.46 s 2H -CH₂Br

2.35 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylbenzyl Bromide

Chemical Shift (δ) ppm Assignment

138.5 Ar-C (quaternary, attached to -CH₃)

138.2 Ar-C (quaternary, attached to -CH₂Br)

129.3 Ar-CH

128.8 Ar-CH

128.6 Ar-CH

126.3 Ar-CH

33.5 -CH₂Br

21.3 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 3-methylbenzyl bromide are detailed below.

Table 3: IR Spectroscopic Data for 3-Methylbenzyl Bromide
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Wavenumber (cm⁻¹) Intensity Assignment

3030 - 3000 Medium Aromatic C-H Stretch

2970 - 2850 Medium Aliphatic C-H Stretch

1605, 1585, 1485 Medium-Strong Aromatic C=C Bending

1210 Strong C-Br Stretch

780, 690 Strong
Aromatic C-H Bending (meta-

disubstitution)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 3-Methylbenzyl Bromide

m/z Relative Intensity (%) Assignment

184/186 ~50/~50
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

105 100 [M - Br]⁺ (Tropylium ion)

79/81 ~15 [Br]⁺

77 ~20 [C₆H₅]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: A solution of 3-methylbenzyl bromide is prepared by dissolving

approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,
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CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added

for chemical shift calibration. The solution is then transferred to an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of

approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90

degrees.

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling

to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be

required.

Infrared (IR) Spectroscopy
Sample Preparation: As 3-methylbenzyl bromide is a liquid at room temperature, a thin film

of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A drop of the

sample is placed on one plate, and the second plate is carefully placed on top to spread the

liquid into a thin, uniform layer.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the spectrum is acquired.

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS). For direct injection, a small amount of

the sample is dissolved in a volatile solvent and injected into the instrument.
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Ionization: Electron Impact (EI) is a common ionization method for this type of compound.

The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Visualizations
The following diagrams illustrate the molecular structure and a key fragmentation pathway of 3-
methylbenzyl bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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